

# preparing PD173074 stock solutions for experiments

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## Compound of Interest

Compound Name: PD173074

Cat. No.: B1679126

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## Application Notes and Protocols for PD173074

### Introduction

**PD173074** is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] As an ATP-competitive tyrosine kinase inhibitor, it primarily targets FGFR1 and FGFR3, with IC<sub>50</sub> values of 21.5 nM and 5 nM, respectively.[3][4] It also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with an IC<sub>50</sub> in the range of 100-200 nM.[1][5] **PD173074** exhibits high selectivity for FGFRs, being approximately 1000-fold more selective for FGFR1 than for Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src.[5][6] Due to its specific mechanism of action, **PD173074** is a valuable tool for studying FGFR signaling in various biological processes, including cell proliferation, angiogenesis, and differentiation.[2][7][8]

### Mechanism of Action

**PD173074** functions by competing with ATP for the binding site in the kinase domain of FGFRs. This prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades. A key pathway inhibited by **PD173074** is the MAPK/ERK pathway, which plays a crucial role in cell growth and survival.[9][10] By inhibiting FGFR activation, **PD173074** can suppress the proliferation and induce apoptosis in cancer cells that overexpress FGFRs.[5][7]

## Quantitative Data Summary

The following tables provide key quantitative data for **PD173074**.

Table 1: Chemical and Physical Properties

Property	Value	Reference(s)
Molecular Weight	523.67 g/mol	<a href="#">[3]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>28</sub> H <sub>41</sub> N <sub>7</sub> O <sub>3</sub>	<a href="#">[3]</a>
CAS Number	219580-11-7	<a href="#">[3]</a>
Appearance	Yellow solid powder	
Purity	≥97%	

Table 2: Inhibitory Concentrations (IC<sub>50</sub>)

Target	IC <sub>50</sub> Value	Reference(s)
FGFR1	21.5 - 25 nM	<a href="#">[1]</a> <a href="#">[5]</a>
FGFR3	5 nM	<a href="#">[3]</a>
VEGFR2	100 - 200 nM	<a href="#">[1]</a> <a href="#">[5]</a>
PDGFR	17.6 μM	
c-Src	19.8 μM	

Table 3: Solubility Data

Solvent	Maximum Concentration	Reference(s)
DMSO	100 - 105 mg/mL (approx. 191 - 200 mM)	<a href="#">[5]</a> <a href="#">[6]</a>
Ethanol	100 mg/mL (approx. 191 mM)	<a href="#">[6]</a>
Water	Insoluble	<a href="#">[5]</a> <a href="#">[6]</a>

Table 4: Storage Conditions

Form	Temperature	Duration	Reference(s)
Solid	+2 to +8°C	Refer to manufacturer	
Stock Solution (DMSO)	-20°C	Up to 6 months	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[9]</a>
Stock Solution (DMSO)	-80°C	Up to 1 year	<a href="#">[9]</a>

## Experimental Protocols

### Protocol 1: Preparation of a 10 mM Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for dilution into cell culture media for various in vitro assays.

#### Materials:

- **PD173074** powder (e.g., 5 mg)
- Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)
- Pipettes and sterile tips

#### Procedure:

- Calculate Required Solvent Volume: Based on the molecular weight of **PD173074** (523.67 g/mol ), calculate the volume of DMSO needed to achieve a 10 mM concentration.
  - Calculation:  $\text{Volume (L)} = \text{Mass (g)} / (\text{Concentration (mol/L)} * \text{Molecular Weight (g/mol)})$

- For 5 mg: Volume (μL) = (0.005 g / (0.010 mol/L \* 523.67 g/mol )) \* 1,000,000 = 954.8 μL
- Aliquot **PD173074**: Weigh the desired amount of **PD173074** powder and place it in a sterile vial.
- Add Solvent: Carefully add the calculated volume of fresh DMSO to the vial containing the **PD173074** powder.
- Dissolve Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound.
- Aid Dissolution (If Necessary): If the compound does not fully dissolve, warm the solution at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes until the solution is clear.[\[1\]](#)[\[11\]](#)
- Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 6 months or -80°C for up to one year.[\[9\]](#) Avoid repeated freeze-thaw cycles.[\[9\]](#)

#### Protocol 2: Preparation of a Formulation for In Vivo Animal Studies

This protocol provides an example of how to formulate **PD173074** for administration in animal models, based on a published method.[\[5\]](#)[\[12\]](#) This formulation is intended for immediate use.

##### Materials:

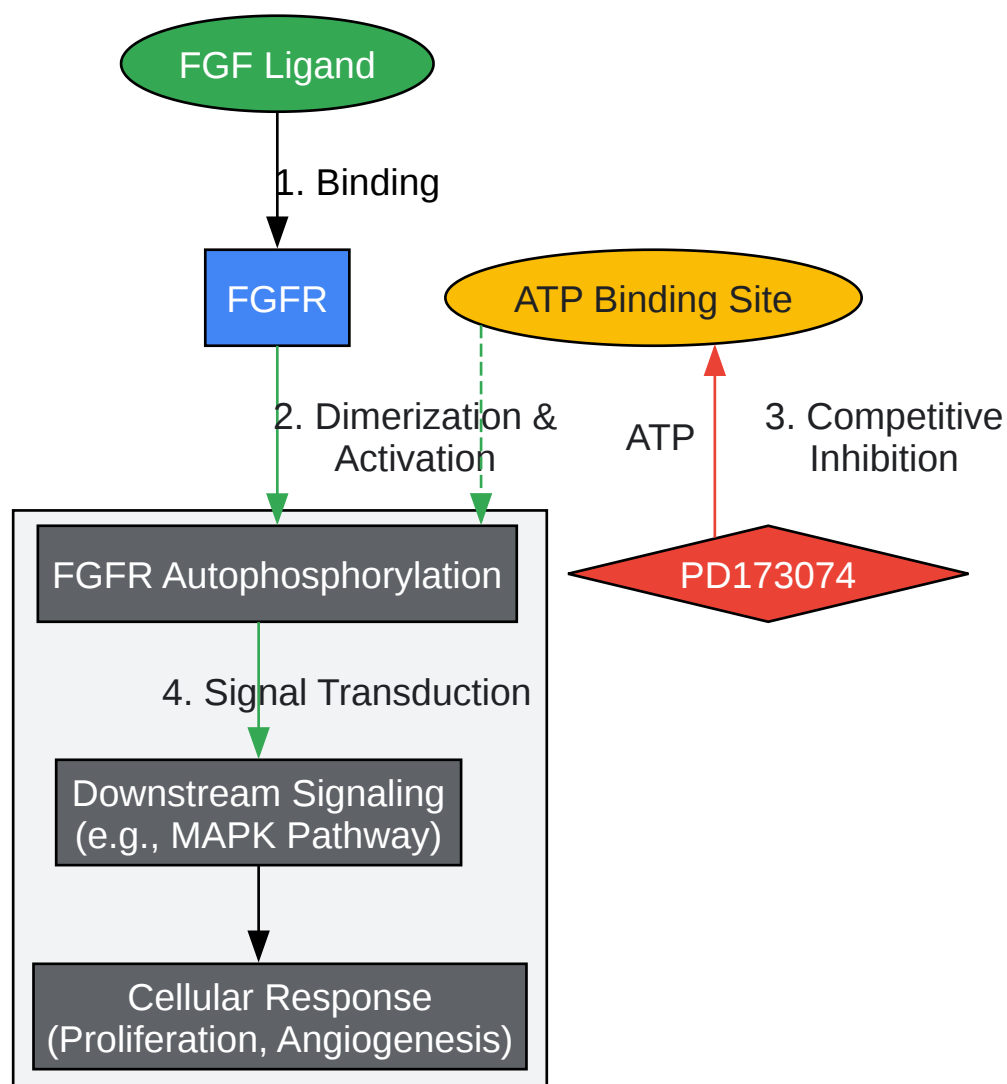
- **PD173074** stock solution in DMSO (e.g., 150 mg/mL)
- PEG300 (Polyethylene glycol 300)
- Tween® 80
- Sterile deionized water (ddH<sub>2</sub>O) or saline
- Sterile tubes

##### Procedure (to prepare 1 mL of dosing solution):

- Initial Dilution: In a sterile tube, add 400  $\mu$ L of PEG300.
- Add Drug: Add 20  $\mu$ L of a 150 mg/mL **PD173074** stock solution in DMSO to the PEG300. Mix thoroughly until the solution is clear.
- Add Surfactant: Add 50  $\mu$ L of Tween® 80 to the mixture. Mix again until the solution is clear and homogeneous.
- Final Dilution: Add 530  $\mu$ L of sterile ddH<sub>2</sub>O to bring the total volume to 1 mL.
- Administration: Mix the final solution well before administration. This formulation should be prepared fresh and used immediately for optimal results.<sup>[5][12]</sup> Animal dosing of 1-2 mg/kg/day via intraperitoneal injection has been reported to be effective.<sup>[1][5]</sup>

## Visualizations

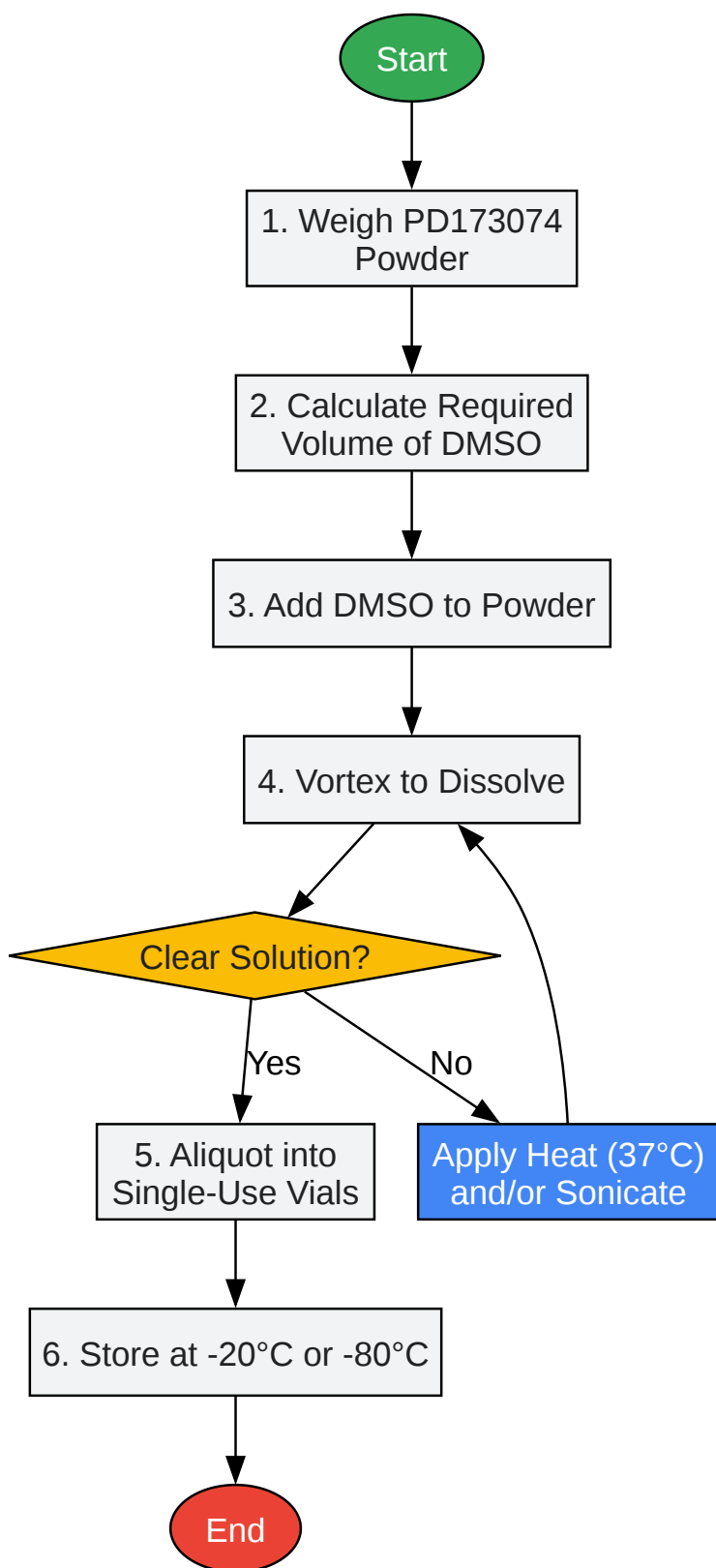
### **PD173074** Mechanism of Action



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Caption: **PD173074** competitively inhibits ATP binding to the FGFR kinase domain.

Experimental Workflow for Stock Solution Preparation



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Caption: Workflow for preparing **PD173074** stock solutions for research.

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